2-氧代-2H-吲哚-5-磺酰氯

描述

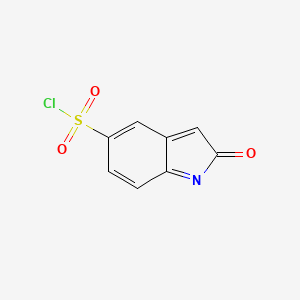

“2-Oxo-2H-indole-5-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS . It is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .

Synthesis Analysis

Sulfonamide-based indole derivatives have been synthesized using 1H-indole-2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Molecular Structure Analysis

The molecular structure of “2-Oxo-2H-indole-5-sulfonyl chloride” is characterized by an average mass of 231.656 Da and a mono-isotopic mass of 230.975693 Da .

Chemical Reactions Analysis

“2-Oxo-2H-indole-5-sulfonyl chloride” is used as a reactant in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity . It is also used in the preparation of antitumor 3,5-substituted indolin-2-one derivatives .

Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³, a boiling point of 445.6±45.0 °C at 760 mmHg, and a flash point of 223.3±28.7 °C . It also has a molar refractivity of 51.4±0.4 cm³, a polar surface area of 72 Ų, and a molar volume of 147.7±3.0 cm³ .

科学研究应用

抗菌应用

“2-氧代-2H-吲哚-5-磺酰氯”及其衍生物已显示出显著的抗菌活性。该化合物干扰细菌细胞壁合成和蛋白质生产的能力使其成为开发新型抗菌剂的潜在候选者。 它对多种细菌(包括耐药菌株)的有效性突出了其在应对日益严重的抗生素耐药性问题中的重要性 .

抗真菌和抗疟疾特性

研究表明,吲哚衍生物具有抗真菌和抗疟疾活性。 “2-氧代-2H-吲哚-5-磺酰氯”中的磺酰氯基团可以进行修饰以增强这些特性,从而合成能够抑制真菌病原体和引起疟疾的疟原虫生长化合物的合成 .

抗癌研究

“2-氧代-2H-吲哚-5-磺酰氯”的吲哚核心是许多具有抗癌特性的药理活性化合物的关键特征。 研究表明,修饰磺酰氯部分可以产生针对特定癌细胞系的衍生物,为开发靶向癌症治疗方法提供了途径 .

抗糖尿病和抗炎作用

包括“2-氧代-2H-吲哚-5-磺酰氯”在内的吲哚-磺酰胺衍生物与抗糖尿病和抗炎作用有关。 这些化合物可以作用于参与炎症和葡萄糖代谢的各种生物学靶点,为开发治疗糖尿病和炎症性疾病的新疗法奠定了基础 .

抗氧化活性

吲哚部分以其抗氧化特性而闻名,这些特性在保护细胞免受氧化应激中起着至关重要的作用。 “2-氧代-2H-吲哚-5-磺酰氯”衍生物可以被合成以增强这种活性,可能导致开发对抗氧化损伤的保护剂 .

神经保护和抗抑郁潜力

吲哚衍生物与神经递质的结构相似性表明,“2-氧代-2H-吲哚-5-磺酰氯”可用于合成具有神经保护或抗抑郁作用的化合物。 通过靶向大脑中的特定受体,这些衍生物可以有助于治疗神经系统疾病和抑郁症 .

作用机制

Target of Action

It is known that indole derivatives, which include 2-oxo-2h-indole-5-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that 2-Oxo-2H-indole-5-sulfonyl chloride may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Oxo-2H-indole-5-sulfonyl chloride may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that 2-Oxo-2H-indole-5-sulfonyl chloride affects multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that 2-Oxo-2H-indole-5-sulfonyl chloride has diverse molecular and cellular effects.

安全和危害

未来方向

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . Due to their biological and pharmaceutical activities, indole-based compounds are gaining a lot of importance in medicinal chemistry . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests promising new heterocycles with chemical and biomedical relevance could be achieved in the future .

属性

IUPAC Name |

2-oxoindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSLSOMFHRIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)

![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)

![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)

![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)

![pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1530947.png)